molecular formula C13H14F3N3O2 B2821107 2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1009010-09-6

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2821107
CAS No.: 1009010-09-6
M. Wt: 301.269
InChI Key: IFNASOLUASWKAT-UHFFFAOYSA-N
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Description

The compound “2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group attached to a phenyl ring, which is often used to increase the lipophilicity of a compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, followed by the introduction of the trifluoromethyl group . The exact synthetic route would depend on the starting materials and the specific conditions used.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the piperazine ring and the trifluoromethyl group. For example, the piperazine ring might undergo reactions with electrophiles, while the trifluoromethyl group might participate in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperazine ring and the trifluoromethyl group. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and permeability .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

A study by Nayak et al. (2014) discusses the design, synthesis, and biological evaluation of a compound structurally similar to the queried chemical, focusing on its DPPH radical scavenging activity along with analgesic and anti-inflammatory activities. This suggests potential applications in exploring antioxidant properties and inflammation management Nayak, P., Narayana, B., Sarojini, B., Fernandes, J., & Akshatha, A. (2014).

Antimicrobial and Anticholinesterase Activities

Yurttaş et al. (2015) synthesized new derivatives related to the target compound, which were evaluated for their antimicrobial and anticholinesterase activities. The study found significant antifungal activity against Candida parapsilosis, indicating the potential use of these compounds in developing treatments against fungal infections Yurttaş, L., Özkay, Y., Karaca Gençer, H., & Acar, U. (2015).

Platelet Aggregation Inhibition

Kitamura et al. (2001) synthesized a series of 2-oxopiperazine derivatives to evaluate their abilities to inhibit platelet aggregation and their effects on bleeding time. This research is indicative of the therapeutic potential of such compounds in treating thrombotic diseases Kitamura, S., Fukushi, H., Miyawaki, T., Kawamura, M., Konishi, N., Terashita, Z., & Naka, T. (2001).

Bradykinin B1 Receptor Antagonism

Chen et al. (2011) discovered oxopiperazine-based B1 receptor antagonists that showed improved in vitro potency and metabolic stability, suggesting applications in pain and inflammation treatment Chen, J., Nguyen, T. T., D'amico, D., Qian, W., Human, J., Aya, T., Biswas, K., Fotsch, C., Han, N., Liu, Q., Nishimura, N., Peterkin, T. A. N., Yang, K. C., Zhu, J., Riahi, B., Hungate, R., Andersen, N., Colyer, J., Faul, M., Kamassah, A., Wang, J., Jona, J., Kumar, G., Johnson, E. J., & Askew, B. (2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many drugs that contain piperazine rings act as antagonists or agonists at various types of receptors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its reactivity, and its potential uses in pharmaceuticals or other applications .

Properties

IUPAC Name

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c14-13(15,16)8-1-3-9(4-2-8)19-11(20)7-10-12(21)18-6-5-17-10/h1-4,10,17H,5-7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNASOLUASWKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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